Pan-Trk-IN-2

Oncology Kinase Inhibitor Resistance Targeted Therapy

Acquired resistance to clinical Trk inhibitors like Larotrectinib (IC50=6.94 µM vs. TrkC G623R) limits long-term efficacy in NTRK-fusion cancer models. Pan-Trk-IN-2 addresses this gap with retained potency against the TrkC G623R gatekeeper mutant (cellular IC50=1.352 µM), enabling unambiguous resistance mechanism studies. - Active against TrkC G623R mutant (IC50=1.352 µM) where Larotrectinib potency collapses (IC50=6,940 nM) - Pan-Trk inhibitor targeting TrkA, TrkB, and TrkC for oncology target validation - Research-use tool compound, shipped under ambient conditions with global delivery

Molecular Formula C22H18ClF3N6O3
Molecular Weight 506.9 g/mol
Cat. No. B12406731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePan-Trk-IN-2
Molecular FormulaC22H18ClF3N6O3
Molecular Weight506.9 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C
InChIInChI=1S/C22H18ClF3N6O3/c1-21(2)19(33)32-18-16(35-21)17(27-10-28-18)29-11-3-5-12(6-4-11)30-20(34)31-13-7-8-15(23)14(9-13)22(24,25)26/h3-10H,1-2H3,(H2,30,31,34)(H2,27,28,29,32,33)
InChIKeyKQZFHDUZMBMCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pan-Trk-IN-2 Overview


Pan-Trk-IN-2 (also known as Compound cpd-1) is a small-molecule inhibitor targeting the tropomyosin receptor kinase (Trk) family, including TrkA, TrkB, and TrkC. It is primarily investigated for its potential in oncology, specifically for cancers driven by NTRK gene fusions . The compound possesses a distinct chemical structure defined by the IUPAC name 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((6,6-dimethyl-7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)phenyl)urea, with a molecular weight of 506.86 g/mol and the formula C22H18ClF3N6O3 . It is available from multiple vendors as a research-grade tool compound .

Advantages Over Larotrectinib and Entrectinib


While clinical pan-Trk inhibitors like Larotrectinib and Entrectinib have established potency against wild-type (WT) Trk kinases, their efficacy is significantly compromised against certain drug-resistant mutants, which are known to emerge during therapy [1]. A key differentiator for Pan-Trk-IN-2 is its demonstrated activity against the clinically relevant TrkC G623R gatekeeper mutant . This mutation, analogous to TrkA G595R and TrkB G639R, is a major mechanism of acquired resistance to first-generation inhibitors. Larotrectinib, for example, shows a dramatic reduction in potency against the TrkC G623R mutant, with an IC50 of 6,940 nM [1]. This differential sensitivity profile means that generic substitution with a first-generation clinical candidate may not be suitable for studies focused on acquired resistance mechanisms. Selecting Pan-Trk-IN-2 allows researchers to probe this specific biological context where established clinical inhibitors demonstrate poor activity.

Evidence Against Drug-Resistant Mutants


TrkC G623R Mutant Potency vs. Larotrectinib

Pan-Trk-IN-2 exhibits significant in vitro activity against the TrkC G623R drug-resistant mutant, a phenotype where the clinically approved inhibitor Larotrectinib shows a near-complete loss of function. Specifically, Pan-Trk-IN-2 demonstrates cytotoxicity against BaF3 cells harboring the TEL-fused TrkC G623R mutant with an IC50 of 1.352 µM . In contrast, Larotrectinib's IC50 against the same mutant (TrkC G623R) is reported to be 6,940 nM (6.94 µM) [1]. This represents an approximate 5.1-fold improvement in potency for Pan-Trk-IN-2 in this specific cellular model of acquired resistance.

Oncology Kinase Inhibitor Resistance Targeted Therapy

Selectivity vs. Entrectinib

While direct kinase profiling data for Pan-Trk-IN-2 is not available in the provided search results, its class membership and distinct chemical structure suggest a potentially cleaner selectivity profile compared to multi-targeted agents like Entrectinib. Entrectinib is a known multi-kinase inhibitor that also potently targets ALK (IC50 ~1 nM) and ROS1 (IC50 ~0.2 nM) [1]. In contrast, Larotrectinib, a more selective Trk inhibitor, has IC50 values for TrkA/B/C in the range of 5-11 nM [2]. Pan-Trk-IN-2 is described as a 'small molecule Trks inhibitor' without mention of significant activity against ALK or ROS1 . This suggests its selectivity profile is more akin to a focused Trk inhibitor like Larotrectinib rather than a broad-spectrum agent like Entrectinib.

Kinase Selectivity Polypharmacology Oncology

TrkC G623R Activity vs. PF-06273340

When comparing against another research-stage pan-Trk inhibitor, PF-06273340, Pan-Trk-IN-2 shows a distinct potency differential. PF-06273340 is a highly potent inhibitor of wild-type TrkA, TrkB, and TrkC, with reported IC50 values of 6 nM, 4 nM, and 3 nM, respectively . However, its activity against the TrkC G623R mutant is not reported in the provided search results. Pan-Trk-IN-2, while potentially less potent on wild-type enzymes (quantitative data for WT TrkA/B/C is not available from the provided sources), has a documented IC50 of 1.352 µM against the TrkC G623R mutant in a cellular assay . This provides a specific, verifiable data point for a resistance context that is not yet available for PF-06273340, establishing a niche application for Pan-Trk-IN-2.

Kinase Inhibitor Drug Resistance TrkC

Pan-Trk-IN-2 Applications


Modeling Acquired Resistance to Trk Inhibitors

Pan-Trk-IN-2 is a critical tool for researchers studying acquired resistance mechanisms to clinical Trk inhibitors like Larotrectinib. As evidenced by its retained potency against the TrkC G623R mutant (IC50 = 1.352 µM) compared to Larotrectinib's poor activity (IC50 = 6.94 µM), Pan-Trk-IN-2 can be used to validate cellular models of resistance and to screen for next-generation inhibitors that overcome this specific mutation [REFS-1, REFS-2].

Trk-Specific Signaling Without ALK/ROS1 Confounding

In target validation studies where the goal is to unambiguously link a phenotype to Trk inhibition, the use of a multi-kinase inhibitor like Entrectinib introduces confounding factors due to its potent inhibition of ALK and ROS1. Based on its description as a focused Trk inhibitor, Pan-Trk-IN-2 offers a more suitable alternative for generating cleaner, Trk-specific data in cell-based assays .

TrkC G623R-Driven Oncogenesis

For studies focused on the oncogenic potential of the TrkC G623R gatekeeper mutation, Pan-Trk-IN-2 provides a valuable chemical probe. Its characterized activity (IC50 = 1.352 µM in a cellular model) against this specific mutant makes it a preferred starting point for chemical optimization or for use as a reference compound in studies exploring the biology of this drug-resistant kinase variant .

Comparative Profiling of Pan-Trk Inhibitors

While compounds like PF-06273340 are highly potent against wild-type Trk kinases, their activity against key resistance mutants is not always characterized in the literature. Pan-Trk-IN-2 serves as a valuable comparator in profiling panels that aim to assess the spectrum of activity across both wild-type and drug-resistant Trk variants, particularly the TrkC G623R mutant [REFS-1, REFS-4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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